4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid is a synthetic compound often used in the field of organic chemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and large-scale reactors allows for the efficient production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are commonly used.
Substitution: Bases like piperidine or morpholine are used to remove the Fmoc group.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free amino compounds.
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Employed in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu-OtBu: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Asp(OAll)-OH: Used for the protection of aspartic acid in peptide synthesis.
Fmoc-allyl-Gly-OH: Used for the protection of glycine in peptide synthesis.
Uniqueness
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid is unique due to the presence of the alkyne group, which allows for additional functionalization and cross-coupling reactions. This makes it a versatile compound in the synthesis of complex peptides and organic molecules.
Properties
CAS No. |
2639448-79-4 |
---|---|
Molecular Formula |
C20H17NO4 |
Molecular Weight |
335.4 |
Purity |
95 |
Origin of Product |
United States |
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